molecular formula C16H25BO3 B8704987 (S)-(4-((3,7-Dimethyloct-6-en-1-yl)oxy)phenyl)boronic acid CAS No. 548772-66-3

(S)-(4-((3,7-Dimethyloct-6-en-1-yl)oxy)phenyl)boronic acid

Cat. No.: B8704987
CAS No.: 548772-66-3
M. Wt: 276.2 g/mol
InChI Key: GVPNNXAWVKXHKN-AWEZNQCLSA-N
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Description

(S)-(4-((3,7-Dimethyloct-6-en-1-yl)oxy)phenyl)boronic acid is an organic compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a (3S)-3,7-dimethyloct-6-en-1-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(4-((3,7-Dimethyloct-6-en-1-yl)oxy)phenyl)boronic acid typically involves the following steps:

    Formation of the Phenylboronic Acid Intermediate: This can be achieved through the reaction of phenylboronic acid with appropriate reagents to introduce the desired substituents.

    Introduction of the (3S)-3,7-Dimethyloct-6-en-1-yloxy Group: This step involves the reaction of the phenylboronic acid intermediate with (3S)-3,7-dimethyloct-6-en-1-ol under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-(4-((3,7-Dimethyloct-6-en-1-yl)oxy)phenyl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, (S)-(4-((3,7-Dimethyloct-6-en-1-yl)oxy)phenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may be explored for its potential as a therapeutic agent. Boronic acids are known to inhibit proteases and other enzymes, making them candidates for drug development.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (S)-(4-((3,7-Dimethyloct-6-en-1-yl)oxy)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, which is the basis for its biological activity. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler analog without the (3S)-3,7-dimethyloct-6-en-1-yloxy group.

    4-Hydroxyphenylboronic Acid: Similar structure but with a hydroxyl group instead of the (3S)-3,7-dimethyloct-6-en-1-yloxy group.

    (4-{[(3S)-3,7-Dimethyloct-6-en-1-yl]oxy}phenyl)boronic Ester: An ester derivative of the compound.

Uniqueness

(S)-(4-((3,7-Dimethyloct-6-en-1-yl)oxy)phenyl)boronic acid is unique due to the presence of the (3S)-3,7-dimethyloct-6-en-1-yloxy group, which imparts distinct steric and electronic properties. This makes it a versatile reagent in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science.

Properties

CAS No.

548772-66-3

Molecular Formula

C16H25BO3

Molecular Weight

276.2 g/mol

IUPAC Name

[4-[(3S)-3,7-dimethyloct-6-enoxy]phenyl]boronic acid

InChI

InChI=1S/C16H25BO3/c1-13(2)5-4-6-14(3)11-12-20-16-9-7-15(8-10-16)17(18)19/h5,7-10,14,18-19H,4,6,11-12H2,1-3H3/t14-/m0/s1

InChI Key

GVPNNXAWVKXHKN-AWEZNQCLSA-N

Isomeric SMILES

B(C1=CC=C(C=C1)OCC[C@@H](C)CCC=C(C)C)(O)O

Canonical SMILES

B(C1=CC=C(C=C1)OCCC(C)CCC=C(C)C)(O)O

Origin of Product

United States

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